2-Chloro-4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine

Beschreibung

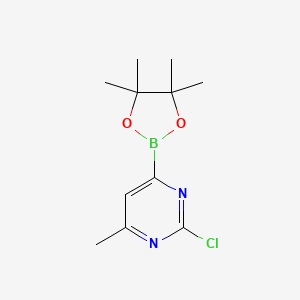

2-Chloro-4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a boronic ester-functionalized pyrimidine derivative. Its structure features a chlorine atom at position 2, a methyl group at position 4, and a pinacol boronate group at position 6 of the pyrimidine ring. This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl or heteroaryl structures, which are critical in pharmaceutical and materials chemistry .

Eigenschaften

IUPAC Name |

2-chloro-4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BClN2O2/c1-7-6-8(15-9(13)14-7)12-16-10(2,3)11(4,5)17-12/h6H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVCNAIRBEOOLKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=N2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Hydrogenation-Borylation Sequence

-

Partial hydrogenation : Catalytic hydrogenation (H₂, Pd/C) of 2-chloro-4-methylpyrimidine to 3,4-dihydropyrimidine.

-

Hydroboration : Treatment with HBpin (1.2 equiv) at 100°C for 6 hours.

-

Rearomatization : Oxidation (DDQ or air) to restore aromaticity while retaining the boronate ester.

Challenges :

-

Competing over-hydrogenation to tetrahydropyrimidines.

-

Low regiochemical control during hydroboration.

Comparative Analysis of Methods

| Method | Yield | Regioselectivity | Scalability | Complexity |

|---|---|---|---|---|

| Metal-free C-H borylation | 63% | High (directed) | Moderate | High |

| Miyaura borylation1 | ~70%* | Excellent | High | Moderate |

| Hydroboration | ≤40% | Low | Low | Very high |

*Estimated from analogous aryl halide systems.

Characterization and Validation

Successful synthesis is confirmed via:

Industrial and Environmental Considerations

-

Cost : BBr₃ ($120/mol) vs. B₂pin₂ ($90/mol) favors Miyaura routes for large-scale production.

-

Waste : Metal-free methods reduce Pd contamination but require halogenated solvents (DCE).

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group. Common reagents for these reactions include nucleophiles like amines and thiols.

Coupling Reactions: The boronate ester group makes this compound suitable for Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds. Palladium catalysts and bases like potassium phosphate are typically used in these reactions.

Oxidation and Reduction: While less common, the compound can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents such as ethanol or acetonitrile.

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K3PO4), and solvents like toluene or DMF.

Oxidation/Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products:

Substitution Reactions: Products include substituted pyrimidines with various functional groups.

Coupling Reactions: Products are typically biaryl compounds or other complex organic molecules.

Wissenschaftliche Forschungsanwendungen

Chemistry:

Organic Synthesis: The compound is used as a building block in the synthesis of more complex organic molecules, particularly in the formation of carbon-carbon bonds through coupling reactions.

Biology:

Bioconjugation: The boronate ester group allows for the conjugation of the compound to biomolecules, facilitating the study of biological processes.

Medicine:

Drug Development: The compound’s structure makes it a candidate for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry:

Material Science: The compound can be used in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 2-Chloro-4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine largely depends on the specific application and the target molecule. In general, the boronate ester group can interact with various molecular targets, including enzymes and receptors, through reversible covalent bonding. This interaction can modulate the activity of the target molecule, leading to desired biological or chemical effects.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Key Differences

The table below compares the target compound with structurally related pyrimidine and heterocyclic boronic esters:

Key Observations :

- Substituent Positioning : The target compound’s boronate group at position 6 reduces steric hindrance compared to analogs with boronate at positions 2 or 5, facilitating coupling reactions .

- Electron Effects : The electron-withdrawing chlorine at position 2 activates the pyrimidine ring for nucleophilic substitution or cross-coupling, whereas methyl at position 4 enhances lipophilicity .

- Steric Considerations : Bulkier substituents (e.g., phenyl in CAS 1381862-91-4) may hinder reaction kinetics but improve thermal stability in materials .

Reactivity in Suzuki-Miyaura Coupling

The boronate group’s position significantly influences coupling efficiency:

- Target Compound (B at 6): Optimal for coupling with aryl halides at position 4 or 5 of the pyrimidine, as demonstrated in analogs from (e.g., thieno[3,2-d]pyrimidine derivatives) .

- Comparison with Pyridine Analogs : Pyridine-based boronic esters (e.g., 2-chloro-6-methyl-4-boronate pyridine, CAS 697739-22-3) exhibit lower aromatic stability than pyrimidines, affecting reaction yields .

Spectral and Physicochemical Properties

- IR Spectroscopy : The B-O stretching vibration in pinacol boronate appears at ~1,370–1,400 cm⁻¹, consistent across analogs .

- ¹H NMR : Methyl groups (e.g., CH₃ at position 4) resonate at δ 2.3–2.5 ppm, while aromatic protons vary based on substituent electronic effects .

- Solubility : The target compound’s methyl group enhances organic solvent solubility (e.g., THF, DCM) compared to polar derivatives like methoxy-substituted analogs .

Biologische Aktivität

2-Chloro-4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on recent research findings, including its pharmacological properties, mechanisms of action, and safety profiles.

The compound's molecular formula is , with a molecular weight of 267.56 g/mol. It features a pyrimidine ring substituted with a chloro and a dioxaborolane moiety, which are critical for its biological activity.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it exhibits significant cytotoxicity against various cancer cell lines. For instance:

- MDA-MB-231 (triple-negative breast cancer) cells showed an IC50 value of 0.126 μM, indicating potent inhibitory effects on cell proliferation .

- The compound also inhibited lung metastasis in animal models more effectively than established treatments like TAE226 .

The anticancer activity is primarily attributed to the compound's ability to induce apoptosis and arrest the cell cycle at the G2/M phase. Additionally, it was observed to inhibit key signaling pathways involved in cancer progression:

- EGFR phosphorylation was significantly reduced, suggesting its role as an EGFR inhibitor .

- The compound demonstrated off-target activity against matrix metalloproteinases (MMP-2 and MMP-9), which are implicated in tumor metastasis .

Antiviral Activity

The compound has also shown promising antiviral properties. In studies involving influenza A virus:

- It exhibited a substantial reduction in viral load in infected mouse lungs, confirming its direct effect on viral replication .

- The safety profile during these studies indicated no acute toxicity up to doses of 2000 mg/kg in mice .

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

- Study on MDA-MB-231 Cells : This study assessed the compound's effects on cell proliferation and migration. Results indicated a significant reduction in cell viability and migration capabilities compared to untreated controls.

- Influenza Virus Infection Model : In this model, mice were treated with the compound following viral inoculation. The results demonstrated a marked decrease in viral replication and improved survival rates among treated mice.

Safety Profile

The safety profile of this compound was evaluated through subacute toxicity studies. The findings revealed:

Q & A

Q. What are the critical synthetic pathways for preparing 2-Chloro-4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging the boronate ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) to enable carbon-carbon bond formation. Key steps include:

- Precursor preparation : Start with halogenated pyrimidine derivatives (e.g., 2-chloro-4-methyl-6-iodopyrimidine).

- Coupling reaction : React with a boronic acid or ester under palladium catalysis (e.g., Pd(PPh₃)₄) in anhydrous solvents (THF or DMF) at 80–100°C.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization to achieve ≥98% purity .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns and boronate ester integration.

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., observed m/z 240.49 for C₁₀H₁₄BClN₂O₂).

- X-ray crystallography : Resolves crystal structure and verifies regioselectivity (e.g., bond angles of the dioxaborolane ring) .

Q. What safety protocols are critical when handling this compound?

- Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- Waste disposal : Segregate halogenated waste and coordinate with certified hazardous waste handlers .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the boronate ester in cross-coupling reactions?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites.

- Transition state modeling : Identify steric effects from the 4,4,5,5-tetramethyl groups on reaction kinetics.

- Solvent effects : Simulate solvation energies using PCM models to optimize reaction conditions .

Q. What strategies address discrepancies in reported biological activity across studies?

- Purity validation : Use HPLC (≥98% purity) and elemental analysis to rule out impurities.

- Structural confirmation : Compare experimental NMR shifts with DFT-predicted spectra.

- Dose-response standardization : Normalize activity data to molar concentrations rather than mass-based metrics .

Q. How does regioselectivity impact substitution reactions at the pyrimidine core?

- Electronic effects : The electron-withdrawing chlorine atom at position 2 directs electrophilic substitution to position 6.

- Steric hindrance : The methyl group at position 4 influences accessibility of reactive sites.

- Experimental validation : Use isotopic labeling (e.g., ¹⁸O) to track substitution pathways .

Q. What are the challenges in scaling up synthesis while maintaining yield and purity?

- Catalyst optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for cost-effectiveness and efficiency.

- Solvent selection : Replace DMF with biodegradable alternatives (e.g., 2-MeTHF) to improve sustainability.

- In-line analytics : Implement PAT (Process Analytical Technology) for real-time monitoring .

Q. How do structural modifications to the dioxaborolane ring affect stability?

- Thermogravimetric analysis (TGA) : Assess thermal decomposition profiles.

- Hydrolysis studies : Test stability in aqueous buffers (pH 4–10) to identify labile bonds.

- Crystallinity analysis : Use DSC (Differential Scanning Calorimetry) to correlate stability with solid-state packing .

Methodological Considerations

Designing experiments to resolve contradictory catalytic activity data:

- Control variables : Fix temperature, solvent, and catalyst loading while varying substrates.

- Replicate conditions : Use triplicate runs with internal standards (e.g., anthracene) to quantify reproducibility.

- Cross-validate with kinetic studies : Plot turnover frequency (TOF) against catalyst concentration .

Optimizing reaction conditions for high-throughput screening:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.